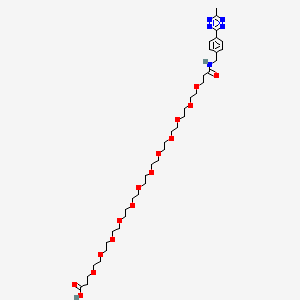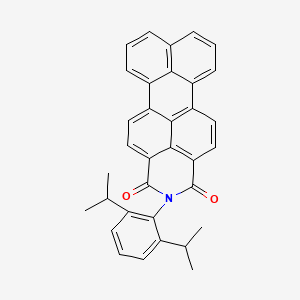
n-(2,6-Diisopropylphenyl)perylene-3,4-dicarboximide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perylene monoimide is a member of the perylene family of dyes, which are known for their exceptional thermal, chemical, and photostability. These compounds are characterized by their high absorption coefficients and near-unity fluorescence quantum yields. Perylene monoimide, in particular, has gained attention due to its asymmetrical structure, which offers unique photophysical properties and applications in various fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of perylene monoimide typically involves the bromination of perylene followed by nucleophilic substitution reactions. Common synthetic routes include:
Bromination: Perylene is brominated to introduce bromine atoms at specific positions.
Nucleophilic Substitution: The brominated perylene undergoes nucleophilic substitution reactions to introduce various functional groups.
Industrial Production Methods
Industrial production of perylene monoimide involves large-scale bromination and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
Perylene monoimide undergoes several types of chemical reactions, including:
Oxidation: Perylene monoimide can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the electronic properties of perylene monoimide.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and various halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various functionalized derivatives of perylene monoimide, which have applications in different fields .
Aplicaciones Científicas De Investigación
Perylene monoimide has a wide range of scientific research applications, including:
Chemistry: Used as a fluoroprobe in various chemical analyses.
Biology: Employed in bio-imaging due to its fluorescence properties.
Medicine: Investigated for potential use in photodynamic therapy.
Industry: Utilized in the production of organic photovoltaics and photocatalysts.
Mecanismo De Acción
The mechanism of action of perylene monoimide involves its interaction with light and subsequent energy transfer processes. The compound absorbs light and undergoes electronic transitions, which can be harnessed for various applications such as fluorescence sensing and photocatalysis. The molecular targets and pathways involved include singlet fission and Förster resonance energy transfer .
Comparación Con Compuestos Similares
Similar Compounds
Perylene diimide: Symmetrical counterpart with similar photophysical properties but different applications.
Naphthalene diimide: Another member of the rylene family with distinct electronic properties.
Uniqueness
Perylene monoimide is unique due to its asymmetrical structure, which allows for more versatile functionalization and a broader range of applications compared to its symmetrical counterparts .
Propiedades
Fórmula molecular |
C34H27NO2 |
|---|---|
Peso molecular |
481.6 g/mol |
Nombre IUPAC |
16-[2,6-di(propan-2-yl)phenyl]-16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6(23),7,9,11,13,18(22),19-decaene-15,17-dione |
InChI |
InChI=1S/C34H27NO2/c1-18(2)21-10-7-11-22(19(3)4)32(21)35-33(36)27-16-14-25-23-12-5-8-20-9-6-13-24(29(20)23)26-15-17-28(34(35)37)31(27)30(25)26/h5-19H,1-4H3 |
Clave InChI |
XIQCBLNSGHLITO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=CC=CC7=C6C5=CC=C7)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


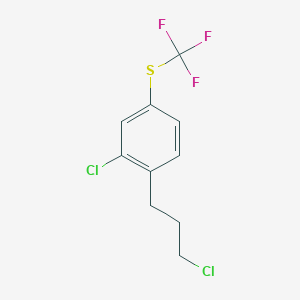
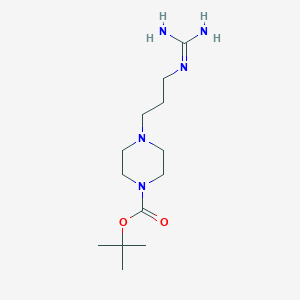

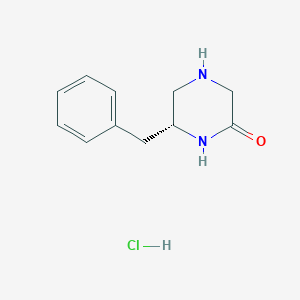
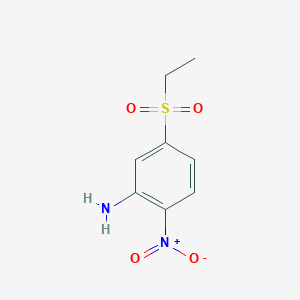
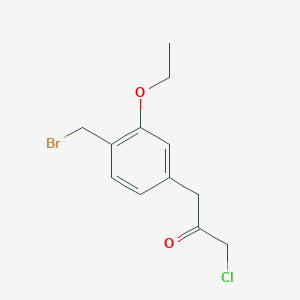
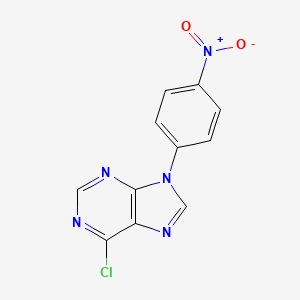
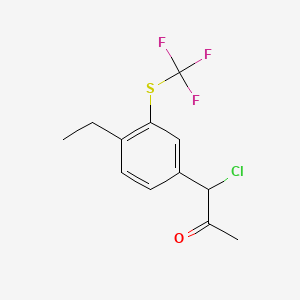
![3,8-Dimethyl-2,3,3a,4,5,6-hexahydro-1h-pyrazino[3,2,1-jk]carbazole](/img/structure/B14035896.png)
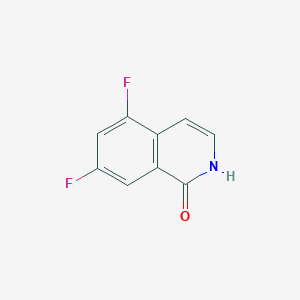
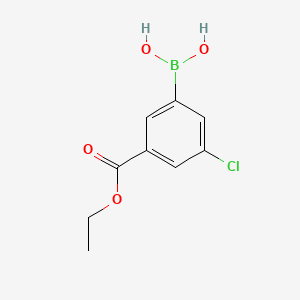
![9-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-9-azaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B14035917.png)
![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B14035919.png)
